4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine
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Overview
Description
4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position of the phenyl ring, along with a chlorine atom at the 2-position of the pyridine ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 5-position of the phenyl ring through nucleophilic substitution using methanol in the presence of a base such as sodium hydroxide.
Chlorination: The chlorine atom at the 2-position of the pyridine ring can be introduced through direct chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (NaOH, K2CO3).
Oxidation and Reduction: Oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4).
Coupling Reactions: Boronic acids, palladium catalysts, bases (K2CO3, Na2CO3), solvents (THF, toluene).
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered oxidation states.
Coupling Reactions: Coupled products with new carbon-carbon bonds formed through the coupling process.
Scientific Research Applications
4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the methoxy group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxyphenylboronic acid: Similar structure with a boronic acid group instead of the pyridine ring.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Similar structure with a methyl group at the 5-position instead of the methoxy group.
5-Bromo-3-fluoropyridine-2-carboxylic acid: Similar structure with a fluorine atom and a carboxylic acid group.
Uniqueness
4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine is unique due to the specific combination of bromine, methoxy, and chlorine substituents on the phenyl and pyridine rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H9BrClNO |
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Molecular Weight |
298.56 g/mol |
IUPAC Name |
4-(3-bromo-5-methoxyphenyl)-2-chloropyridine |
InChI |
InChI=1S/C12H9BrClNO/c1-16-11-5-9(4-10(13)7-11)8-2-3-15-12(14)6-8/h2-7H,1H3 |
InChI Key |
MSAUDURHVHFXTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=NC=C2)Cl)Br |
Origin of Product |
United States |
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